Product packaging for Fusidic acid sodium(Cat. No.:)

Fusidic acid sodium

Cat. No.: B10763391
M. Wt: 538.7 g/mol
InChI Key: HJHVQCXHVMGZNC-SJEUXBRASA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fusidic acid sodium is the sodium salt of fusidic acid, a steroidal antibiotic renowned for its potent and specific inhibition of bacterial protein synthesis. Its primary mechanism of action involves binding with high affinity to elongation factor G (EF-G) in complex with GDP on the bacterial ribosome. This binding stabilizes the ribosome-EF-G-GDP complex after translocation, effectively preventing the disassociation of EF-G and the subsequent hydrolysis of GTP, thereby halting the elongation cycle of protein synthesis. This unique action makes it an invaluable research tool for studying bacterial translation mechanisms, ribosome function, and the emergence of antibiotic resistance, particularly in Staphylococcus spp. including MRSA. In the laboratory, this compound salt is frequently applied in selective media for the isolation of specific bacterial strains, in studies probing the molecular basis of antibiotic action, and as a selective agent in molecular biology and genetics research. Its high solubility in aqueous solutions compared to the parent acid facilitates easier preparation of stock solutions for in vitro assays. This product is presented as a high-purity reagent grade material, rigorously tested to ensure consistent performance and reliability for your critical research applications in microbiology and biochemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H47NaO6 B10763391 Fusidic acid sodium

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H47NaO6

Molecular Weight

538.7 g/mol

IUPAC Name

sodium;(2E)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate

InChI

InChI=1S/C31H48O6.Na/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);/q;+1/p-1/b26-20+;/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31?;/m0./s1

InChI Key

HJHVQCXHVMGZNC-SJEUXBRASA-M

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4C3(C[C@@H](/C4=C(\CCC=C(C)C)/C(=O)[O-])OC(=O)C)C)O)C.[Na+]

Canonical SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])OC(=O)C)C)O)C.[Na+]

Origin of Product

United States

Biosynthesis and Chemical Synthesis of Fusidic Acid Sodium

Biosynthetic Pathways of Fusidic Acid in Fungi

The biosynthesis of fusidic acid in fungi is a complex process involving a series of enzymatic reactions and is encoded by a dedicated set of genes. The primary producer of fusidic acid is the fungus Fusidium coccineum, also known as Acremonium fusidioides. wikipedia.orgresearchgate.net

Precursor Compounds and Enzymatic Steps

The journey to synthesize fusidic acid begins with fundamental precursor molecules and proceeds through a cascade of enzymatic modifications. The pathway shares its initial steps with the biosynthesis of other triterpenes and sterols, such as ergosterol. nih.gov

The key precursor for the fusidane skeleton is (3S)-2,3-oxidosqualene . wikipedia.orgresearchgate.netnih.govnih.gov The biosynthetic pathway can be summarized in the following key enzymatic steps:

Cyclization: An oxidosqualene cyclase (OSC) , homologous to HelA in the helvolic acid pathway, catalyzes the initial cyclization of (3S)-2,3-oxidosqualene. This crucial step forms the tetracyclic triterpene alcohol intermediate, protosta-17(20)Z,24dien-3β-ol . researchgate.netnih.gov

Tailoring Reactions: Following cyclization, the protostadienol undergoes a series of tailoring reactions to form the characteristic fusidane skeleton. These modifications are carried out by a suite of enzymes, including several cytochrome P450s (homologous to HelB1, HelB2, and HelB4), an acetyltransferase (like HelD2), and a short-chain dehydrogenase/reductase (SDR) (like HelC). researchgate.netnih.govnih.gov

Specific Dehydrogenation and Reduction: A key divergence from other related pathways involves the activity of specific SDRs. In the fusidic acid cluster, two SDRs, FusC1 and FusC2 , have been identified. FusC2, a homolog of HelC, catalyzes the dehydrogenation of the 3β-hydroxyl group. Subsequently, FusC1 specifically reduces the 3-keto group to a 3α-hydroxyl group, a characteristic feature of fusidic acid. nih.govnih.govdoaj.org Interestingly, FusC1 and FusC2 exhibit converse stereoselectivity in this 3-ketoreduction. nih.govnih.govdoaj.org

Final Modifications: The final steps to yield fusidic acid involve the action of the P450 enzyme FusB1 and the SDR FusC1 . researchgate.net These enzymes can act independently and without a strict reaction order to complete the synthesis. nih.govdoaj.org

Enzyme ClassSpecific Enzyme(s)Role in Fusidic Acid Biosynthesis
Oxidosqualene Cyclase (OSC)HelA homologueCyclizes (3S)-2,3-oxidosqualene to form the initial tetracyclic intermediate. researchgate.netnih.gov
Cytochrome P450sFusB1, HelB1, HelB2, HelB4 homologuesCatalyze various oxidative modifications on the fusidane skeleton. researchgate.netnih.govnih.gov
Short-chain Dehydrogenase/Reductases (SDRs)FusC1, FusC2 (HelC homologue)Mediate dehydrogenation and stereospecific reduction of hydroxyl groups. nih.govnih.govdoaj.org
AcetyltransferasesHelD2 homologueInvolved in the transfer of acetyl groups during the tailoring process. researchgate.netnih.gov

Genetic Basis of Biosynthesis

The enzymes responsible for fusidic acid production are encoded by genes organized in a biosynthetic gene cluster (BGC) , often referred to as the 'fus cluster'. nih.govnih.govdoaj.org This physical linkage of genes on the chromosome facilitates their co-regulation and the efficient production of the final compound.

The fusidic acid BGC contains eight physically linked genes. nih.govnih.gov Six of these genes are conserved and show homology to those found in the BGC for helvolic acid, a structurally similar antibiotic. nih.govnih.govdoaj.org The two genes that distinguish the fusidic acid pathway are fusC1 and fusB1. nih.govdoaj.org The introduction of these two genes into a host organism expressing the other six conserved genes from the helvolic acid cluster resulted in the production of fusidic acid. researchgate.netnih.govdoaj.org

Research into the distribution of fusidane-type BGCs across 1,284 fungal genomes has revealed a fascinating evolutionary history shaped by horizontal gene transfer (HGT) . nih.govnih.govoup.com HGT is the movement of genetic material between different species, a process that can lead to the rapid acquisition of new metabolic capabilities. vanderbilt.edunih.gov Phylogenetic analyses indicate that the fusidane BGCs have undergone multiple HGT events, even between distantly related fungal classes such as Eurotiomycetes and Sordariomycetes. nih.govnih.govoup.com This explains why fungi from different taxonomic groups can produce structurally similar compounds like fusidic acid, helvolic acid, and cephalosporin (B10832234) P1. nih.govnih.gov The topological conflict between the gene trees of the BGCs and the species trees of the producing organisms provides strong evidence for this complex evolutionary trajectory. nih.gov

Strain Development and Mutagenesis for Enhanced Production

To improve the yield of fusidic acid for industrial and clinical purposes, researchers have focused on modifying the producing fungus, F. coccineum. One effective technique for strain improvement is mutagenesis .

A notable method employed is atmospheric and room temperature plasma (ARTP) mutagenesis . nih.gov This technology has been successfully used to generate high-yield mutant strains of F. coccineum. nih.gov By analyzing the transcriptome of these high-yield mutants compared to the original strain, researchers found that the entire proposed biosynthetic pathway, from sucrose (B13894) to fusidic acid, was significantly up-regulated at the transcriptional level. nih.gov This confirms that the enhanced production in the mutant strain is a direct result of changes in the expression levels of the biosynthetic genes. nih.gov Such studies not only provide a basis for further molecular modifications to increase yields but also help to confirm the genes involved in the biosynthetic pathway. nih.gov

Chemical Synthesis Approaches for Fusidic Acid Sodium

While fermentation of F. coccineum is the primary source of fusidic acid, chemical synthesis provides an alternative route for its production and for the creation of novel derivatives with potentially improved properties. researchgate.netgoogle.com

Total Synthesis Strategies

The total synthesis of a complex natural product like fusidic acid is a significant challenge in organic chemistry. A formal total synthesis of fusidic acid was first described in the early 1980s. researchgate.netacs.orgacs.org This process involves constructing the intricate tetracyclic steroid core and installing the correct stereochemistry and functional groups from simple starting materials. A key step in a reported formal synthesis involved the boron trifluoride etherate-catalyzed rearrangement of an epoxide intermediate. researchgate.net The complexity and number of steps involved in total synthesis make it a less common approach for commercial production compared to fermentation, but it remains a critical area of research for demonstrating the power of synthetic chemistry and enabling access to unique analogues.

Semisynthesis and Derivatization Routes

Semisynthesis, which starts from the natural fusidic acid molecule and modifies it chemically, is a more practical and widely explored approach for generating new analogues. mdpi.comfrontiersin.orgnih.gov These modifications aim to create derivatives with enhanced activity, a better resistance profile, or a broader spectrum of action. nih.govacs.orgnih.gov

Researchers have systematically explored modifications at various positions on the fusidic acid scaffold:

C-3 Position: The 3-OH group is a common site for modification. Esterification at this position with various aliphatic and aromatic side-chains has been performed to investigate structure-activity relationships. mdpi.com

C-21 Carboxylic Acid: The carboxylic acid group has been replaced with various bioisosteres, leading to derivatives with significantly increased activity against certain pathogens. rsc.orgmdpi.com

Side Chain Modification: The side chain has been altered, for instance, by saturating the C17-C20 double bond or creating cyclic derivatives, to probe the conformational requirements for antibacterial activity. nih.govnih.gov

Amine Analogues: Reductive amination of 3,11-dioxo analogues of fusidic acid has been used to synthesize 3-amino-substituted derivatives, some of which exhibit high activity. mdpi.com

These semisynthetic strategies have yielded novel fusidic acid analogues with improved properties, demonstrating that the natural product scaffold can be successfully re-engineered. nih.govacs.orgnih.gov

Molecular Mechanisms of Action of Fusidic Acid Sodium

Inhibition of Bacterial Protein Synthesis

Fusidic acid's principal antibacterial effect is the cessation of protein elongation. patsnap.com It achieves this by stalling the ribosome, the molecular machine responsible for building proteins, at a critical step. patsnap.com This interference halts the production of essential proteins necessary for bacterial replication and survival. patsnap.compatsnap.com

The antibiotic specifically targets Elongation Factor G (EF-G), a GTPase protein vital for two key stages of protein synthesis: peptide translocation and ribosome recycling. nih.govnih.govpnas.org Fusidic acid does not bind effectively to EF-G in its free state within the cytoplasm. nih.gov Instead, it binds with high affinity only after EF-G has associated with the ribosome. nih.govnih.gov The mechanism involves fusidic acid binding to EF-G after the hydrolysis of Guanosine-5'-triphosphate (GTP) to Guanosine-5'-diphosphate (GDP). wikipedia.org This action traps EF-G on the ribosome, preventing its release and subsequent turnover. patsnap.comuu.se

Fusidic acid stabilizes the EF-G-GDP complex on the ribosome, effectively locking it in place. nih.govnih.gov This prevents the necessary conformational changes that EF-G must undergo to dissociate from the ribosome after completing its function. wikipedia.org Structural studies have revealed that fusidic acid settles into a pocket formed between domains I, II, and III of EF-G, in close proximity to the sarcin-ricin loop (SRL) of the 23S rRNA on the large ribosomal subunit. nih.govresearchgate.net By stalling EF-G on the ribosome, fusidic acid obstructs both the translocation phase of elongation and the subsequent disassembly and recycling of the ribosome once protein synthesis is complete. nih.govnih.govnih.gov Research indicates that the concentration of fusidic acid required to inhibit ribosome recycling is significantly lower—by a factor of up to 1000—than that needed to halt peptide elongation, highlighting ribosome recycling as a particularly sensitive target. nih.gov

Inhibitory ActionTarget StateConsequenceRelative Inhibitory Concentration (K50)
Inhibition of Ribosome RecyclingEF-G-GDP complex on post-termination ribosomePrevents disassembly of 70S ribosome into subunits~0.1 µmol nih.gov
Inhibition of Peptide ElongationEF-G-GDP complex on post-translocation ribosomeBlocks binding of the next aminoacyl-tRNA~200 µmol nih.gov

During protein synthesis, EF-G catalyzes the translocation of peptidyl-tRNA from the aminoacyl (A) site to the peptidyl (P) site on the ribosome. pnas.orgnih.gov By trapping EF-G after this event has occurred, fusidic acid physically blocks the A-site, preventing the binding of the next aminoacyl-tRNA and thus halting further peptide bond formation. nih.gov This leads to an accumulation of incomplete polypeptide chains. patsnap.com

Furthermore, fusidic acid's action profoundly affects ribosome turnover. nih.gov Following the termination of protein synthesis, EF-G, in conjunction with Ribosome Recycling Factor (RRF), is responsible for splitting the 70S ribosome into its 30S and 50S subunits, allowing them to participate in new rounds of translation. nih.govnih.gov Fusidic acid inhibits this disassembly process by locking EF-G onto the post-termination complex, thereby preventing the recycling of ribosomes and further reducing the cell's protein synthesis capacity. nih.govnih.gov

Structural Basis of Fusidic Acid-Target Interactions

The precise interactions between fusidic acid, EF-G, and the ribosome have been elucidated by high-resolution cryo-electron microscopy (cryo-EM) studies. nih.gov These studies have visualized the Staphylococcus aureus ribosome in a state where it is stalled by fusidic acid. nih.govresearchgate.net

The structural data confirm that fusidic acid binds to a pocket on EF-G located between its domains I, II, and III. nih.govresearchgate.net This binding site is adjacent to the sarcin-ricin loop of the 23S rRNA, a critical component of the large ribosomal subunit. nih.gov A recently developed derivative, FA-cyclopentane (FA-CP), was shown to bind in the same location but with additional contacts to EF-G and the 23S rRNA, which may explain its improved activity against certain resistant strains. nih.gov These high-resolution models provide a structural blueprint for the stalled EF-G-ribosome complex, revealing the molecular basis for the inhibition of EF-G release. nih.govresearchgate.net

ComplexOrganismMethodResolutionKey Finding
S. aureus 70S Ribosome + EF-G + Fusidic AcidStaphylococcus aureusCryo-EM2.5 Å nih.govresearchgate.netFA binds in a pocket between EF-G domains I, II, and III, near the 23S rRNA sarcin-ricin loop. nih.govresearchgate.net
S. aureus 70S Ribosome + EF-G + FA-CyclopentaneStaphylococcus aureusCryo-EM2.0 Å nih.govresearchgate.netFA-CP binds in the same position as FA but makes additional contacts, suggesting higher-affinity binding. nih.gov

Potential Secondary Targets or Pathways

While the primary mechanism of fusidic acid is the inhibition of EF-G, research has identified other interactions and potential secondary effects.

Ribosomal Protein L6 Interaction : Resistance to fusidic acid can arise from mutations in the fusE gene, which encodes the ribosomal protein L6. uu.se This protein is located in the region where EF-G binds to the ribosome, suggesting that L6 is involved in the interaction between EF-G and the ribosome and can influence the binding or action of fusidic acid. uu.se

Chloramphenicol (B1208) Acetyltransferase Inhibition : Fusidic acid can act as a competitive inhibitor of the type I variant of Chloramphenicol Acetyltransferase (CAT), an enzyme that typically confers resistance to the antibiotic chloramphenicol. drugbank.comnih.govnih.gov The mechanism of this interaction is not enzymatic modification of fusidic acid, but rather sequestration. asm.org The CAT enzyme binds fusidic acid, effectively reducing its availability to bind to its primary target, EF-G. nih.govasm.org

Uncoupling of Oxidative Phosphorylation : While some compounds with steroidal structures and acidic properties can act as uncouplers of oxidative phosphorylation by disrupting proton gradients across mitochondrial membranes, this is not considered a primary or well-established secondary antibacterial mechanism of fusidic acid. nih.govnih.gov The core antibacterial activity is firmly attributed to the inhibition of protein synthesis.

Mechanisms of Resistance to Fusidic Acid Sodium

Chromosomal Resistance Mechanisms

Chromosomal resistance to fusidic acid arises from spontaneous mutations in the bacterial genome. These mutations typically involve the direct target of the antibiotic, elongation factor G (EF-G), or components of the ribosome that interact with it. nih.govasm.org

The most well-characterized mechanism of chromosomal resistance involves mutations within the fusA gene, which encodes elongation factor G (EF-G). oup.comasm.orgasm.org EF-G is a crucial enzyme for protein synthesis, facilitating the translocation of the ribosome along the messenger RNA (mRNA). asm.org Fusidic acid functions by binding to the EF-G-ribosome complex, stalling protein synthesis. asm.orgbrieflands.com

Mutations in fusA lead to amino acid substitutions in the EF-G protein, which can reduce the binding affinity of fusidic acid to its target. asm.orgbrieflands.com These mutations are often located in structural domains I, III, and V of EF-G. nih.govnih.gov Over 30 different amino acid substitutions in EF-G have been identified that confer fusidic acid resistance in S. aureus. nih.gov The level of resistance can vary depending on the specific mutation, with some substitutions conferring high-level resistance (Minimum Inhibitory Concentration [MIC] ≥128 µg/ml) and others resulting in lower-level resistance. nih.govasm.org For instance, mutations such as H457Y and L461K have been shown to lead to high levels of resistance. nih.gov In some cases, multiple mutations within the same fusA gene have been observed in clinical isolates, suggesting successive rounds of selection. nih.gov

Certain mutations in domain V of EF-G are associated with a small-colony variant (SCV) phenotype, a slow-growing subpopulation of bacteria that can contribute to persistent infections. nih.govasm.orgnih.gov

**Table 1: Examples of fusA Gene Mutations Conferring Fusidic Acid Resistance in *S. aureus***

Mutation (Amino Acid Substitution)EF-G DomainAssociated Resistance LevelReference
L461KIIIHigh nih.gov
H457YIIIHigh/Intermediate nih.govnih.gov
P406LIIILow nih.govnih.gov
L461SIIINot specified nih.gov
R76CINot specified nih.gov
E444K/VIIINot specified nih.gov

A secondary chromosomal resistance mechanism involves mutations in the rplF gene, which encodes the 50S ribosomal protein L6. nih.govmcmaster.ca This class of resistance is designated as FusE. nih.govnih.gov Ribosomal protein L6 is located in a part of the ribosome that interacts with EF-G. asm.orgnih.gov Mutations in rplF, including single nucleotide polymorphisms (SNPs), frameshift mutations, and the introduction of early stop codons, can confer resistance to fusidic acid. mcmaster.ca These mutations likely alter the structure of the ribosome, indirectly affecting the binding of the EF-G-fusidic acid complex. mcmaster.ca Like some fusA mutations, fusE mutations are often associated with the slow-growing small-colony variant (SCV) phenotype. nih.govnih.gov

Studies have demonstrated that specific fusidic acid resistance-conferring mutations, such as P406L and H457Y in EF-G, are associated with a significant fitness cost in S. aureus. nih.gov However, bacteria can evolve to counteract these detrimental effects. One mechanism is the acquisition of secondary, compensatory mutations, often within the same gene (fusA). nih.govnih.gov These second-site mutations can ameliorate the fitness costs associated with the primary resistance mutation, often without losing the resistance phenotype. nih.govnih.gov For example, the S416F substitution in EF-G has been shown to function as a fitness-compensating mutation for the resistance-conferring H457Y mutation in S. aureus. nih.gov This compensatory adaptation is crucial for the stabilization and long-term success of resistant bacteria within a population. nih.gov

Table 2: Fitness Cost Associated with Fusidic Acid Resistance Mutations

Primary Resistance MutationObserved Fitness CostCompensatory MutationEffect of Compensatory MutationReference
P406L in EF-GReduced growth, decreased coagulase activity, impaired competitionA67T in EF-GNo significant impact on fitness in vitro nih.gov
H457Y in EF-GReduced growth, decreased coagulase activity, impaired competitionS416F in EF-GAmeliorates the fitness cost nih.gov

Plasmid-Mediated and Mobile Genetic Element Resistance Mechanisms

Beyond chromosomal mutations, a prevalent mechanism for fusidic acid resistance is the acquisition of specific resistance genes carried on mobile genetic elements (MGEs). oup.comnih.gov This horizontal gene transfer allows for the rapid spread of resistance among bacterial populations.

The most common form of acquired resistance is mediated by a family of proteins that includes FusB, FusC, and FusD. nih.govasm.org These proteins are structurally related, with FusC and FusD sharing approximately 45% amino acid identity with FusB. asm.orgresearchgate.net Unlike chromosomal mutations that alter the drug's target, these proteins act by protecting the target. asm.orgnih.gov

The fusB, fusC, and fusD genes encode proteins that bind to EF-G. asm.orgresearchgate.net Time-resolved cryo-electron microscopy has revealed that the FusB protein acts like a "molecular crowbar." sciencedaily.comeurekalert.org When fusidic acid traps EF-G on the ribosome, FusB binds to this stalled complex. researchgate.netnih.gov This binding induces significant conformational changes in EF-G, breaking its interactions with the ribosome, tRNA, and mRNA. nih.gov This action effectively dislodges the EF-G-fusidic acid complex from the ribosome, allowing protein synthesis to resume. researchgate.netnih.gov The resistance conferred by these proteins is typically low-level (MICs often ranging from 4 to 32 µg/ml). nih.govresearchgate.netnih.gov

fusB was the first of these determinants to be identified and is frequently found in S. aureus and S. lugdunensis. oup.comasm.org

fusC has been detected in S. aureus clinical strains that lack fusB or fusA mutations, as well as in S. intermedius. asm.orgresearchgate.net

fusD is considered an intrinsic resistance factor in Staphylococcus saprophyticus. nih.govasm.org

Table 3: Characteristics of FusB-Family Resistance Proteins

Resistance GeneProtein ProductMechanism of ActionCommonly Found InReference
fusBFusBTarget protection; dislodges EF-G-fusidic acid complex from the ribosomeS. aureus, S. lugdunensis oup.comasm.orgasm.org
fusCFusCTarget protection; homologous to FusBS. aureus, S. intermedius asm.orgnih.gov
fusDFusDTarget protection; homologous to FusBS. saprophyticus (intrinsic) nih.govasm.org

The genes encoding FusB-family proteins are highly mobile, facilitating their spread. The fusB gene is frequently located on plasmids, such as the ~21-kb plasmid pUB101, which can also carry genes for resistance to other substances like penicillin and cadmium. oup.comasm.org However, fusB has also been found integrated into the chromosome within genomic islands. asm.orgnih.gov

Similarly, the fusC gene is often found integrated into a mobile genetic element known as a staphylococcal cassette chromosome (SCC) element. nih.gov The dissemination of these genes on various MGEs is a primary driver of the increasing prevalence of fusidic acid resistance observed in staphylococci, including both methicillin-resistant (MRSA) and methicillin-susceptible (MSSA) S. aureus and coagulase-negative staphylococci like S. epidermidis. nih.govnih.govnih.gov

Development of In Vitro Resistance and Mutant Selection

The development of resistance to fusidic acid sodium in vitro is a complex process influenced by selective pressure, mutation frequency, and the emergence of specific mutant phenotypes such as slow-growing mutants and small colony variants (SCVs).

Frequency of Mutation The frequency at which resistant mutants arise is highly dependent on the concentration of fusidic acid used for selection. At therapeutic concentrations (e.g., 15 to 30 mg/L), the frequency of mutation in Staphylococcus aureus is often undetectable, at less than 10-11. nih.govoup.com However, at lower concentrations that are 2 to 16 times the Minimum Inhibitory Concentration (MIC), mutation frequencies can range from 10-6 to 10-8. researchgate.netnih.gov Studies have shown that while mutants resistant to rifampicin (B610482) arise at a frequency of approximately 10-8, those resistant to fusidic acid at expected serum concentrations are often not detected. nih.govoup.comresearchgate.net The presence of substances like salicylate (B1505791) has been shown to increase the mutation frequency for fusidic acid resistance in S. aureus. microbiologyresearch.org

Selection ConditionOrganismFrequency of Resistant MutantsReference(s)
Fusidic acid (15 or 30 mg/L)S. aureus<10-11 nih.gov, oup.com
Rifampicin (1 or 16 mg/L)S. aureus~10-8 nih.gov, oup.com
Fusidic acid (2x MIC)S. aureus7.8 × 10−7 to 1.1 × 10−6 nih.gov
Fusidic acid (4x MIC)S. aureus4.1 × 10−7 to 4.6 × 10−7 nih.gov
Fusidic acid + RifampicinS. aureus<10-11 nih.gov, oup.com

Slow-Growing Mutants and Small Colony Variants (SCVs) A significant aspect of in vitro resistance development is the selection of slow-growing mutants, particularly SCVs. SCVs are a subpopulation of bacteria characterized by slow growth, atypical colony morphology, and altered metabolic pathways. nih.govnih.gov Resistance to fusidic acid is frequently linked to the SCV phenotype in S. aureus. nih.govresearchgate.net

These fusidic acid-resistant SCVs can be categorized into distinct genetic classes:

FusA-SCVs : These variants possess mutations in the fusA gene, which encodes the antibiotic's target, elongation factor G (EF-G). nih.govnih.gov The mutations are often located in different structural domains (primarily domain V, but also I and III) of EF-G compared to classic fusidic acid-resistant mutants. nih.govnih.gov A key characteristic of FusA-SCVs is their auxotrophy for hemin (B1673052), a compound essential for the electron transport chain. nih.govresearchgate.net

FusE Mutants : This class of SCVs carries mutations in the rplF gene, which codes for ribosomal protein L6. nih.govnih.gov FusE mutants are genetically complex and can be divided into subgroups. nih.govplos.org Depending on the specific mutations, which may involve additional genes related to biosynthesis, these mutants exhibit auxotrophy for either hemin or menadione. nih.govnih.govplos.org

Interestingly, the selection pressure for these resistant SCVs is not limited to fusidic acid alone. Mutants selected for reduced susceptibility to aminoglycosides can also exhibit resistance to fusidic acid, and conversely, mutants selected for fusidic acid resistance can be SCVs. nih.govresearchgate.netplos.org This implies that fusidic acid resistance might be inadvertently selected by other classes of antibiotics. nih.gov

Molecular Epidemiology of Resistance Determinants

The prevalence of different genetic determinants for fusidic acid resistance varies significantly with geographical location and the specific bacterial lineage. The primary mechanisms involve mutations in the chromosomal fusA gene or the acquisition of plasmid-mediated resistance genes, most notably fusB and fusC. nih.govnih.gov

fusA Mutations : These mutations alter the drug's target site, EF-G, and are found across diverse phylogenetic types of S. aureus. nih.govnih.gov They are a common cause of resistance and are often associated with high-level resistance (MIC ≥128 µg/ml). nih.govkarger.com For instance, in a study of fusidic acid-resistant methicillin-resistant S. aureus (MRSA), 84% of isolates had fusA mutations, whereas they were found in only a small fraction of methicillin-susceptible S. aureus (MSSA) isolates. nih.gov

fusB Gene : The fusB gene, often located on plasmids, confers resistance by protecting EF-G from the antibiotic. nih.govnih.govsciencedaily.com Its prevalence can be lineage-specific. Studies have shown fusB to be prevalent in MSSA isolates (58% in one study) but absent in the MRSA isolates examined. nih.gov In contrast, analysis of bacteremia isolates showed that the FusB class was predominantly found in closely related phylogenetic types. nih.gov The fusB determinant has also been identified in other staphylococcal species, such as S. lugdunensis. nih.gov

fusC Gene : This gene is a homolog of fusB and also provides resistance via target protection. nih.gov The prevalence of fusC shows significant geographical and clonal variation. In a study of Danish patients with atopic dermatitis, fusC was the predominant mechanism of resistance (57%), and all isolates of the ST1 lineage carried this gene. nih.gov Similarly, a study in Kuwait found fusC to be the dominant determinant in MRSA, present in 81.4% of isolates from diverse genetic backgrounds. karger.com In Taiwan, fusC was also more prevalent among FA-resistant MRSA isolates. karger.com Both fusB and fusC are typically associated with low-level resistance (MICs ranging from 4 to 32 µg/ml). nih.gov

The distribution of these determinants highlights different epidemiological patterns. While resistance due to fusA mutations can arise independently in various lineages, resistance mediated by fusB and fusC is often subject to clonal spread and horizontal gene transfer, leading to distinct geographical and lineage-specific prevalence rates. nih.govnih.govnih.gov

Resistance DeterminantLocationPrevalence VariationAssociated Lineages/SpeciesReference(s)
fusA mutations ChromosomeDistributed among diverse phylogenetic types. High prevalence in MRSA in some studies.MRSA, MSSA nih.gov, nih.gov
fusB Plasmid / ChromosomePrevalent in MSSA in some studies; found in closely related types in others.MSSA, S. lugdunensis nih.gov, nih.gov, nih.gov
fusC Plasmid / ChromosomeDominant in MRSA in studies from Kuwait and Denmark; found in diverse genetic backgrounds.MRSA (ST1 lineage), MSSA nih.gov, nih.gov, karger.com

Mechanisms of Cross-Resistance and Co-Resistance with Other Antibiotics

While fusidic acid possesses a unique mechanism of action that generally limits cross-resistance with other antibiotic classes, certain interactions and resistance mechanisms can lead to cross-resistance or co-resistance. frontiersin.org

Antagonism with Quinolones A notable interaction is the in vitro antagonism observed between fusidic acid and quinolone antibiotics. nih.gov Studies have demonstrated this antagonistic effect with various quinolones, including ciprofloxacin (B1669076), levofloxacin, ofloxacin, and moxifloxacin, against staphylococcal strains. nih.govresearchgate.net The clinical implication is that the combination of fusidic acid and quinolones should be approached with caution, as the efficacy of both drugs may be reduced. nih.govresearchgate.net

Interaction with Rifampicin The relationship between fusidic acid and rifampicin is one of synergy and prevention of resistance rather than co-resistance. oup.com Due to the relatively high frequency of spontaneous mutations leading to rifampicin resistance, it is often combined with other agents. nih.govoup.com When used together, fusidic acid and rifampicin can prevent the emergence of resistant mutants of S. aureus. nih.govoup.com Time-kill studies have demonstrated synergy between the two drugs against both coagulase-positive and coagulase-negative staphylococci. nih.govasm.org This combination is often used clinically to treat serious MRSA infections. oup.comnps.org.au

Cross-Resistance with Other Antibiotics

Aminoglycosides : As mentioned previously, a link exists between resistance to fusidic acid and aminoglycosides. A subset of mutants selected for reduced susceptibility to aminoglycosides, such as kanamycin, also display the SCV phenotype and are resistant to fusidic acid. nih.govplos.org This suggests a shared resistance pathway or a common selective pressure leading to a resistant phenotype.

Cephalosporin (B10832234) P1 : Cross-resistance has been demonstrated between fusidic acid and cephalosporin P1, a structurally related antibiotic. oup.com Mutations in the fusA gene selected by one drug conferred cross-resistance to the other. Furthermore, the plasmid pUB101, which carries the fusB resistance gene, confers resistance to both fusidic acid and cephalosporin P1 in S. aureus. oup.com

Pre Clinical Pharmacokinetics and Pharmacodynamics of Fusidic Acid Sodium

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models and In Vitro Systems

The pre-clinical evaluation of a drug's ADME profile is fundamental to understanding its disposition within a biological system. For fusidic acid sodium, studies in various animal models and in vitro systems have characterized its journey from absorption to excretion.

In vitro studies have been crucial in elucidating the permeability characteristics of fusidic acid and its interaction with cellular transport systems. Research using transfected Madin-Darby Canine Kidney (MDCK) cells has shown that fusidic acid is an inhibitor of Breast Cancer Resistance Protein (BCRP) and Organic Anion Transporting Polypeptide 1B1 (OATP1B1), but not P-glycoprotein (P-gp). nih.gov In these overexpressing cell systems, fusidic acid demonstrated inhibitory effects on BCRP-mediated efflux and OATP1B1-mediated uptake of various statins. nih.govdrugbank.com

The permeability of fusidic acid across skin has also been a subject of investigation. Studies using in vitro penetration chambers with human skin have revealed that the stratum corneum acts as a significant barrier to penetration in normal, intact skin. nih.gov However, when the horny layer is damaged, such as by tape stripping to simulate atopic dermatitis skin, the permeability of fusidic acid is significantly increased. nih.govnih.gov This suggests that the drug's penetration is highly dependent on the integrity of the skin barrier, allowing it to reach higher, antimicrobial concentrations in areas where the barrier is compromised. nih.gov The development of nanocrystal formulations of fusidic acid has been shown to enhance its dermal deposition by increasing saturation solubility, which in turn improves skin penetration. nih.govmdpi.comresearchgate.net

Table 1: In Vitro Inhibition of Membrane Transporters by Fusidic Acid

TransporterSubstrate Used in AssayCell SystemInhibitory Effect of Fusidic AcidIC₅₀ Range (µM)Source
BCRPPrazosin, StatinsMDCK-BCRPInhibited~50 - 110 nih.gov
OATP1B1StatinsOATP1B1-overexpressing cellsInhibited~4 - 35 nih.gov
P-gpLabetalolMDCK-MDR1Not InhibitedN/A nih.gov

Fusidic acid demonstrates favorable penetration into a variety of tissues, a critical attribute for treating localized infections. Despite being highly protein-bound (91-98%), it achieves effective concentrations in sites such as skin blisters, burns, and infected bone and joint tissues. nih.gov Analysis of its pharmacokinetics in a 2-compartment model indicated that approximately half of the fusidic acid in the body resides in the peripheral compartment, and its high lipid solubility facilitates wide distribution into body tissues once it is outside the circulation. psu.edu Furthermore, fusidic acid has been shown to penetrate macrophages and inhibit the growth of staphylococci within these cells. nih.gov

Animal models provide further insight into its distribution. In laboratory animals, subcutaneous administration to rats resulted in a serum profile similar to that observed in humans. nih.gov Studies in mice using C-3 alkyl ester prodrugs of fusidic acid demonstrated improved tissue distribution compared to the parent drug. nih.gov This extensive tissue distribution is vital for its efficacy in treating deep-seated infections, including chronic bone and joint infections. nih.gov

The metabolism of fusidic acid is extensive, occurring primarily through phase 1 and, to a lesser extent, phase 2 reactions. nih.govdrugbank.com In vitro studies using human liver microsomes (HLM) and recombinant human enzymes have identified the primary metabolic pathways. nih.gov

Reaction phenotyping has shown that cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, are the main drivers of its phase 1 metabolism. nih.gov Among the UDP-glucuronosyltransferases (UGTs) tested, UGT1A1 was identified as contributing to its phase 2 metabolism. nih.govdrugbank.com

Several metabolites of fusidic acid have been identified. nih.govnih.gov These include:

Dicarboxylic acid derivatives drugbank.com

3-keto fusidic acid drugbank.com

Hydroxy fusidic acid drugbank.com

Glucuronide fusidic acid drugbank.com

A glycol metabolite drugbank.com

In rodents, fusidic acid is rapidly metabolized to its C-3 epimer, 3-epifusidic acid, which exhibits significantly lower antimycobacterial activity. nih.gov Microbial biotransformation studies have also identified other derivatives, such as 3-keto-isocephalosporin P1 and 3-keto-cephalosporin P1, which are structurally related to fusidic acid. nih.gov At least three of the seven identified metabolites possess some antimicrobial activity, though it is less potent than that of the parent compound. nih.gov

Table 2: Enzymes Involved in Fusidic Acid Metabolism

Enzyme FamilySpecific IsoformRole in MetabolismSource
Cytochrome P450 (CYP)CYP3A4Primary metabolic pathway (Phase 1) nih.govdrugbank.com
CYP3A5Contributes to metabolism (Phase 1) nih.gov
UDP-glucuronosyltransferase (UGT)UGT1A1Contributes to metabolism (Phase 2) nih.govdrugbank.com

Fusidic acid is eliminated almost entirely through non-renal pathways. nih.gov The primary route of excretion is via the bile, largely in the form of metabolites. nih.govherts.ac.uk

A notable characteristic of fusidic acid's pharmacokinetics is the autoinhibition of its own clearance. nih.govresearchgate.net Population pharmacokinetic modeling has revealed that large initial doses can inhibit its clearance, a feature that supports the use of front-loaded dosing regimens to achieve effective concentrations more rapidly. nih.govresearchgate.net The mean total clearance was determined to be 1.28 L/h, with a maximum autoinhibition of 71.0%. nih.gov This autoinhibition leads to a greater-than-predicted accumulation of the drug after multiple doses compared to single-dose data. nih.govresearchgate.net

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in In Vitro and Animal Infection Models

PK/PD modeling is essential for optimizing dosing regimens to maximize efficacy and minimize the emergence of resistance. For fusidic acid, such models have integrated data from human pharmacokinetics and in vitro infection models to justify novel dosing strategies. oup.comnih.govoup.com These models have been particularly useful because the pharmacokinetics of fusidic acid in rodents are not predictive of human PK, necessitating the use of advanced in vitro systems like the hollow fiber infection model (HFIM). nih.gov

In vitro time-kill assays characterize the bactericidal or bacteriostatic activity of an antibiotic over time at various concentrations. Studies have demonstrated that fusidic acid is slowly bactericidal against Staphylococcus aureus and produces moderate post-antibiotic effects in vitro. nih.gov

Time-kill studies against various staphylococcal strains have provided detailed insights into its pharmacodynamic properties. For example, against methicillin-resistant S. aureus (MRSA) isolates from cystic fibrosis patients, fusidic acid was potent, with MICs ranging from 0.125 to 0.5 µg/ml. nih.gov In time-kill analyses, fusidic acid demonstrated concentration-dependent activity. biorxiv.org While resistance can emerge, studies have shown that at higher concentrations (e.g., 15 and 30 mg/L), the frequency of resistant mutants becomes undetectable. nih.govresearchgate.net

Table 3: Summary of In Vitro Activity of Fusidic Acid Against Staphylococcus Species

Bacterial SpeciesStrain TypeMIC Range (µg/mL)Pharmacodynamic ObservationSource
Staphylococcus aureusGeneral0.03 - 0.50Slowly bactericidal with moderate post-antibiotic effect. nih.govhres.ca
Staphylococcus aureusMRSA (from CF patients)0.125 - 0.5Potent activity observed in time-kill studies. nih.gov
Staphylococcus aureusGeneralMIC₉₀: 0.12 mg/LConcentration required to block ribosomal recycling is close to the MIC. nih.gov
Staphylococcus epidermidisGeneralN/AEffective against Gram-positive strains in time-kill curve analysis. biorxiv.org

Animal Model Efficacy Studies (e.g., murine infection models, limitations of rodent models)

The in vivo efficacy of this compound has been evaluated in various animal models, particularly murine models of infection. These studies provide crucial pre-clinical data on the potential therapeutic effectiveness of the compound.

In a murine model of superficial skin infection using Staphylococcus aureus, topical application of a 2% fusidic acid ointment resulted in a statistically significant reduction in the number of colony-forming units (CFU) per wound compared to a placebo-treated group. oup.com Specifically, the fusidic acid-treated group showed a 1.2 log10 reduction in CFU compared to the untreated group. oup.com Similarly, in a murine skin abscess model, fusidic acid administered intraperitoneally was effective in reducing the size of the skin lesion area caused by S. aureus. nih.gov Another study utilizing a murine wound infection model with a luciferase-expressing methicillin-resistant Staphylococcus aureus (MRSA) strain demonstrated that a novel formulation containing fusidic acid was efficient in eradicating the pathogen from the treated wounds. unit.no

The efficacy of fusidic acid has also been assessed in systemic infections. In an animal model of MRSA endocarditis, fusidic acid monotherapy was associated with treatment failure and the development of resistance in a portion of the animals, particularly those with high bacterial inocula. oup.com However, in a neonatal BALB/c mouse model of endotoxin (B1171834) shock induced by Salmonella enteritidis lipopolysaccharide, pretreatment with sodium fusidate at a dose of 80 mg/kg of body weight significantly increased the survival rate. nih.gov This protective effect was associated with a significant reduction in plasma tumor necrosis factor-alpha levels. nih.gov

It is important to acknowledge the limitations associated with rodent models in the pre-clinical evaluation of fusidic acid. One of the primary limitations is the difference in the pharmacokinetic profile of fusidic acid between rodents and humans. Rodents exhibit poor absorption and a short half-life of the drug, necessitating multiple daily doses to achieve and maintain therapeutic serum levels. nih.gov This rapid metabolism can impact the translation of efficacy data from murine models to clinical settings. nih.gov Furthermore, some studies have shown a discrepancy between in vitro activity and in vivo efficacy in mouse models. For instance, while fusidic acid was effective against Toxoplasma gondii and Listeria monocytogenes in tissue culture, it did not show efficacy in a mouse model of infection with these pathogens.

A derivative of fusidic acid has shown efficacy against a fusidic acid-resistant strain of Staphylococcus aureus in a soft-tissue murine infection model, indicating potential for overcoming resistance.

Establishment of PK/PD Indices for Antimicrobial Activity (e.g., MIC90, MBC)

The establishment of pharmacokinetic/pharmacodynamic (PK/PD) indices is essential for optimizing dosing regimens and predicting the antimicrobial efficacy of an antibiotic. For fusidic acid, the primary PK/PD indices are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The MIC90, the concentration required to inhibit the growth of 90% of isolates, is a key measure of an antibiotic's potency against a specific pathogen. Surveillance studies have consistently demonstrated the potent in vitro activity of fusidic acid against Staphylococcus species.

The action of fusidic acid is primarily bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria outright. oup.com However, at higher concentrations, it can exhibit bactericidal activity. oup.com The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibacterial agent required to kill a particular bacterium. One study reported an MIC of 0.041 ± 0.015 mg/L and an MBC of 0.099 ± 0.038 mg/L for fusidic acid against both methicillin-susceptible and methicillin-resistant S. aureus isolates. oup.com

The table below summarizes the MIC50 and MIC90 values of fusidic acid against Staphylococcus aureus from various studies.

**Table 1: MIC50 and MIC90 Values of Fusidic Acid Against *Staphylococcus aureus***

Organism Number of Isolates MIC50 (µg/mL) MIC90 (µg/mL) Year of Study Reference
S. aureus (USA) 1,804 0.12 0.12 2014 nih.gov
Methicillin-Susceptible S. aureus (MSSA) (USA) - 0.12 0.12 2014 nih.gov
Methicillin-Resistant S. aureus (MRSA) (USA) - 0.12 0.12 2014 nih.gov
S. aureus (USA) 7,339 <0.12 0.25 2008-2009 nih.gov
S. aureus (USA) - - 0.12 1997-2006 nih.gov
S. aureus (Canada) - - 0.25 1997-2006 nih.gov
S. aureus - - 0.12 - nih.gov
MRSA - - <0.25 - nih.gov

PK/PD modeling has been utilized to explore optimal dosing strategies for fusidic acid. nih.gov Due to the potential for the emergence of resistance, particularly with monotherapy, front-loaded dosing regimens have been investigated. nih.gov These regimens, which involve a higher initial dose, are designed to rapidly achieve therapeutic concentrations and have been shown in in vitro models to have better activity against MRSA compared to non-front-loaded regimens. nih.gov

Analytical Methodologies for Fusidic Acid Sodium Research

Chromatographic Techniques for Quantification and Purity Assessment

Chromatographic methods are fundamental in separating fusidic acid sodium from impurities, degradation products, and other components within a sample, allowing for precise quantification and purity evaluation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound due to its high resolution, sensitivity, and speed, making it suitable for routine quality control. researchgate.net Reversed-Phase HPLC (RP-HPLC) is the most common mode employed.

Research Findings: Various RP-HPLC methods have been developed and validated for the determination of fusidic acid and its sodium salt in pharmaceutical dosage forms like creams, ointments, and eye drops. biomedpharmajournal.orgbepls.comcrsubscription.com These methods are capable of separating the active ingredient from excipients and degradation products, thus serving as stability-indicating assays. scielo.brscielo.br

A typical RP-HPLC setup involves a C18 or C8 column, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often containing phosphoric acid or acetic acid to adjust the pH). biomedpharmajournal.orgscielo.broup.com A slightly acidic pH (e.g., 3.3-3.5) ensures that the fusidic acid molecule remains protonated, which is crucial for its retention on the nonpolar stationary phase. biomedpharmajournal.orgoup.com Detection is commonly performed using a UV detector at wavelengths ranging from 204 nm to 240 nm, with 235 nm being frequently cited. biomedpharmajournal.orgbepls.comoup.comresearchgate.net

For instance, one validated stability-indicating RP-LC method uses a C18 column with an isocratic mobile phase of acetonitrile and water (72:28, v/v) adjusted to pH 3.5, with detection at 210 nm. scielo.br This method demonstrated linearity over a concentration range of 5–95 µg/mL, with limits of detection (LOD) and quantification (LOQ) of 0.43 and 1.31 μg/mL, respectively. scielo.br Another study developed an HPLC method using a C18 column with a mobile phase of acetonitrile and water (8:2, v/v) at pH 3.3, detecting fusidic acid at 235 nm. biomedpharmajournal.org This method reported an LOD of 1.33 µg/ml and an LOQ of 4.04 µg/ml. biomedpharmajournal.orgresearchgate.net

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity, allowing for the identification and characterization of related substances and metabolites. researchgate.netnih.gov One study utilized LC-MS to identify 19 major related substances of fusidic acid, 11 of which were listed in the European Pharmacopoeia. researchgate.net

Table 1: Examples of HPLC Conditions for this compound Analysis

Stationary PhaseMobile PhaseFlow RateDetectionReference
Supelcosil® LC18™, 3 μmBasic buffered media (pH 7.25)Not SpecifiedUV at 208 nm researchgate.net
Cyanopropyl, 5-microns, 150 mm X 4.6 mmAcetonitrile-20 mM sodium dihydrogenphosphate (pH 3.50) (39:61, v/v)Not SpecifiedUV-Vis at 204 nm researchgate.net
AgilentTM Zorbax Eclipse XDB C18, 5 µm, 250 × 4.6 mmAcetonitrile and water (72:28, v/v), pH 3.5 with acetic acid1.0 mL/minUV at 210 nm scielo.br
Agilent ZORBAX SB-C18, 5 μm, 4.6 x 250 mmAcetonitrile: water with 0.001 M acetic acid (8:2, v/v), pH 3.31.0 mL/minUV at 235 nm biomedpharmajournal.org
YMC-Pack Pro C18, 3 µm, 150 mm × 4.6 mmGradient with Mobile Phase A (Methanol:10 g/L phosphoric acid:water:acetonitrile) and B (Methanol:10 g/L phosphoric acid:water:acetonitrile)0.7 mL/minUV at 235 nm oup.com

Thin-Layer Chromatography (TLC) is a valuable and simpler chromatographic technique used for the identification and semi-quantitative analysis of this compound. uspbpep.com It is often employed as a preliminary check for purity or as an identification test.

Research Findings: The European Pharmacopoeia describes a TLC method for the identification of fusidic acid. uspbpep.com This method utilizes a TLC silica (B1680970) gel F254 plate as the stationary phase. uspbpep.com A test solution of the substance is applied to the plate alongside a reference solution of diethanolamine (B148213) fusidate. uspbpep.com The mobile phase consists of a mixture of chloroform, glacial acetic acid, cyclohexane, and methanol (B129727) (80:10:10:2.5 V/V/V/V). uspbpep.com After development over a path of 15 cm and drying, the plate is examined under UV light at 254 nm. uspbpep.com The principal spot in the chromatogram of the test solution should be similar in position and size to that of the reference solution. uspbpep.com

A TLC-densitometric method has also been developed for the simultaneous identification and quantification of fusidic acid and other components in a dermatological ointment. researchgate.net This method used silica gel 60 F254 plates and a mobile phase of n-hexane-ethyl acetate-glacial acetic acid (6:3:1, v/v/v). researchgate.net Densitometric measurements at different wavelengths (240 nm for fusidic acid) allowed for selective quantification. researchgate.net

Table 2: Thin-Layer Chromatography (TLC) System for Fusidic Acid Identification

ParameterSpecificationReference
Stationary PhaseTLC silica gel F254 plate uspbpep.com
Mobile PhaseChloroform : Glacial acetic acid : Cyclohexane : Methanol (80:10:10:2.5 V/V/V/V) uspbpep.com
Application Volume10 µl uspbpep.com
Development Path15 cm uspbpep.com
DetectionUV light at 254 nm uspbpep.com

Spectroscopic Methods for Structural Elucidation and Characterization

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and characterizing its related substances and metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of fusidic acid.

Research Findings: NMR spectroscopy has been instrumental in characterizing metabolites of fusidic acid. In one study, the ¹H-NMR spectrum of a metabolite showed a new singlet at δH 3.9, corresponding to a methylene (B1212753) group carrying an electronegative atom, while the singlet for the Me-27 group present in fusidic acid was absent. researchgate.net This, along with ¹³C-NMR data showing a deshielded C-27 (from δC 25.7 to 68.6), confirmed the structure of the metabolite as 27-hydroxyfusidic acid. researchgate.net The DEPT 135 experiment further supported this by showing an additional methylene carbon compared to the parent fusidic acid. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and its related compounds. When coupled with a separation technique like LC, it becomes a highly specific tool for identifying compounds in complex mixtures.

Research Findings: High-Resolution Electrospray Ionization Fourier Transform Mass Spectrometry (HRESI-FTMS) has been used to determine the precise molecular formula of fusidic acid metabolites. For example, a metabolite of fusidic acid showed a potassium adduct ion at m/z 571.3030, which corresponded to a molecular formula of [C₃₁H₄₈O₇ + K]⁺, indicating a mono-oxygenation of the parent drug. researchgate.net

LC-MS/MS is widely used for identifying and structurally characterizing related substances and impurities. researchgate.net An electrospray positive ionization source is often used, and the structures are elucidated by analyzing the fragmentation patterns of the parent ions. researchgate.net This approach has successfully identified numerous impurities, including those not previously reported in pharmacopoeias, which is crucial for quality assurance and understanding degradation pathways. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective method for the quantitative determination of this compound in pharmaceutical preparations.

Research Findings: A straightforward UV spectrophotometric method involves measuring the absorbance at a specific wavelength. For fusidic acid and sodium fusidate, a weak shoulder is present at approximately 228 nm. sci-hub.sersc.org To enhance specificity and overcome interference from excipients, a first-derivative UV spectrophotometric method has been developed. sci-hub.sersc.org This technique discriminates against broad spectral bands from excipients in favor of the narrower bands of the active compound. sci-hub.se The method has been successfully applied to analyze dosage forms with mean recoveries around 100%. sci-hub.sersc.org The linearity for this derivative method has been established in concentration ranges such as 3–40 µg/ml. rsc.org Other studies have utilized wavelengths such as 285 nm for fusidic acid and 290 nm for sodium fusidate for quantification. nih.gov

Microbiological Assays for Susceptibility and Bioactivity Assessment

The evaluation of the antimicrobial activity of this compound relies on a suite of established microbiological assays. These techniques are fundamental for determining the potency of the compound against specific pathogens, monitoring for the emergence of resistance, and understanding its mechanism of action at a cellular level. The primary goals of these assays are to quantify the concentration of this compound required to inhibit or kill bacteria and to assess its effectiveness in various simulated environments.

Minimum Inhibitory Concentration (MIC) and Bactericidal Concentration (MBC) Determination Methods

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are critical metrics for quantifying the in vitro bioactivity of an antimicrobial agent. The MIC is defined as the lowest concentration of an antibiotic that prevents the visible growth of a bacterium after overnight incubation. The MBC is the lowest concentration that results in bacterial death.

The determination of MIC and MBC for fusidic acid is essential for establishing its efficacy against target organisms, particularly Staphylococcus aureus. Research has shown that fusidic acid is primarily bacteriostatic but can exhibit bactericidal effects at higher concentrations. oup.com For instance, against both methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA), the MIC of fusidic acid was found to be 0.041 ± 0.015 mg/L, with an MBC of 0.099 ± 0.038 mg/L. oup.com The activity of fusidic acid can be influenced by environmental factors such as pH; acidic conditions can reduce the MIC for S. aureus by enhancing the accumulation of the drug within the bacterial cell. researchgate.net

Resistance to fusidic acid is categorized based on MIC values. Low-level resistance is generally considered at MICs less than 8 mg/L, while high-level resistance is associated with MICs greater than 64 mg/L. nih.gov European Committee on Antimicrobial Susceptibility Testing (EUCAST) breakpoints often consider isolates with an MIC of ≤1 μg/ml as susceptible. researchgate.netnih.gov

Interactive Table: MIC and MBC of Fusidic Acid Against Staphylococcus aureus

Bacterial Strain MIC (mg/L) MBC (mg/L) Source
Methicillin-Susceptible S. aureus (MSSA) 0.041 ± 0.015 0.099 ± 0.038 oup.com

Agar (B569324) Diffusion and Broth Microdilution Techniques

Agar diffusion and broth microdilution are the two most common methods for routine antimicrobial susceptibility testing of fusidic acid. nih.gov Both are standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility. nih.gov

Broth Microdilution: This technique is considered a reference method for determining MIC values. nih.gov It involves preparing a series of two-fold dilutions of fusidic acid in a liquid growth medium (e.g., cation-adjusted Mueller-Hinton broth) in a microtiter plate. nih.gov Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the MIC is read as the lowest concentration of fusidic acid that shows no visible bacterial growth. nih.gov Studies comparing broth microdilution with other methods have shown excellent intermethod agreement. nih.gov

Agar Diffusion (Disk Diffusion): This method involves placing a paper disk impregnated with a specific amount of fusidic acid (e.g., 5 or 10 μg) onto an agar plate (e.g., Mueller-Hinton agar) that has been uniformly inoculated with the test bacterium. nih.gov As the antibiotic diffuses into the agar, it creates a concentration gradient. After incubation, a circular zone of no growth, known as the zone of inhibition, forms around the disk. The diameter of this zone is measured and correlated with the MIC to determine if the organism is susceptible, intermediate, or resistant. nih.govnih.gov Regression analysis shows a high correlation coefficient (0.90) between agar diffusion and agar dilution results for fusidic acid. nih.gov Proposed interpretive criteria for the 10-μg disk against S. aureus suggest that a zone diameter of ≥22 mm indicates susceptibility (MIC ≤1 μg/ml), while ≤19 mm indicates resistance (MIC ≥4 μg/ml). nih.gov

Interactive Table: Proposed Zone Diameter Breakpoints for Fusidic Acid (10-μg disk) vs. S. aureus

Category Zone Diameter (mm) Corresponding MIC (μg/ml) Source
Susceptible ≥22 ≤1 nih.gov
Intermediate 20 to 21 2 nih.gov

Time-Lapse Microscopy for Bacterial Growth Inhibition Studies

Time-lapse microscopy is a powerful analytical methodology used to visualize and quantify the dynamic effects of antimicrobial agents on individual bacterial cells in real-time. biorxiv.org While specific studies focusing solely on fusidic acid using this technique are not detailed in the provided context, its application is implied by mechanistic studies that investigate how antibiotics inhibit bacterial processes. This method facilitates a deeper understanding of an antibiotic's mechanism of action (MoA) by tracking morphological and physiological changes over time. biorxiv.org

The general workflow involves immobilizing bacteria on a semi-solid surface, such as an agarose (B213101) pad, within a microfluidic chamber or a specialized slide that allows for nutrient flow and environmental control. biorxiv.orgnih.gov The bacteria are then treated with the antimicrobial agent, and images are captured at regular intervals using a high-resolution fluorescence microscope. biorxiv.org Fluorescent dyes are often employed to highlight specific cellular components, such as the cell membrane (e.g., FM4-64) and the nucleoid (e.g., SYTO-9), allowing for the observation of changes in cell shape, size, membrane integrity, and DNA condensation or segregation. biorxiv.org

By analyzing the resulting image sequences, researchers can classify the antimicrobial's MoA into broad categories, such as cell envelope disruption, protein synthesis inhibition, or DNA replication interference, based on the specific series of morphological events observed. biorxiv.org For an inhibitor of protein synthesis like fusidic acid, time-lapse imaging could potentially reveal effects such as the cessation of cell elongation and division without immediate lysis, providing visual confirmation of its bacteriostatic action at relevant concentrations. nih.govmedchemexpress.com This technique offers a significant advantage over endpoint assays like MIC determination by providing dynamic information on the kinetics of bacterial inhibition. biorxiv.org

Structural Modifications and Analogues of Fusidic Acid Sodium

Structure-Activity Relationship (SAR) Studies of Fusidic Acid Core

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For fusidic acid, these studies have been crucial in identifying the specific structural components essential for its antibacterial action.

Systematic analysis of the fusidic acid scaffold has revealed that its antimicrobial potency is highly dependent on several key functional groups. The chemical structure of fusidic acid appears to be nearly optimal for its antibacterial activity, with most modifications leading to a decrease in potency. nih.gov

C-21 Carboxylic Acid: The carboxylic acid group at the C-21 position is considered indispensable for the biological activity of fusidic acid. nih.govresearchgate.net Modifications at this site, such as esterification or amide formation, often result in a significant reduction or complete loss of antibacterial efficacy, highlighting its critical role in binding to the target, elongation factor G (EF-G). nih.govnih.gov

Hydrophobic Side Chain at C-20: The long, hydrophobic side chain attached at the C-20 position is another crucial element for maintaining potent antimicrobial activity. nih.govresearchgate.net This lipophilic chain is believed to contribute significantly to the binding affinity of the molecule within the hydrophobic pockets of its target protein.

C-11 and C-3 Hydroxyl Groups: The hydroxyl (OH) groups at positions C-3 and C-11 also play a vital role. The C-11 α-hydroxyl group is considered essential for activity. nih.govresearchgate.net While modifications to both the C-3 and C-11 hydroxyl groups can be detrimental, the C-3 position has shown more tolerance for chemical alterations. nih.govnih.gov In fact, functionalization of the C-3 hydroxyl group has been a successful strategy for creating derivatives with maintained or even enhanced potency. nih.govresearchgate.net For instance, oxidation of the secondary alcohols at C-3 and C-11 to monoketones is more tolerated than modifications to the carboxylic acid, though it still results in a 4- to 8-fold decrease in activity. nih.gov

Preliminary SAR studies have consistently suggested that the combination of the C-21 carboxylic acid, the C-11 hydroxyl group, and the C-20 hydrophobic side chain is required for the anti-mycobacterial and antibacterial activity of fusidic acid. nih.govresearchgate.net

Synthesis and Characterization of Novel Fusidic Acid Derivatives

Building on the knowledge from SAR studies, researchers have synthesized and characterized a multitude of fusidic acid derivatives. The primary goals of these synthetic efforts are to improve potency, overcome resistance, and expand the spectrum of activity.

Several chemical strategies have been employed to create novel analogues of fusidic acid.

C-3 Ester Prodrugs: A common strategy involves the esterification of the C-3 hydroxyl group. mdpi.com This approach is often used to mask the polar hydroxyl group, thereby increasing the lipophilicity of the drug. mdpi.com Increased lipophilicity can alter physicochemical properties and potentially improve membrane permeability. mdpi.com The synthesis of these C-3 ester derivatives can be achieved by reacting fusidic acid with corresponding acid anhydrides or aryl acid chlorides under basic conditions. mdpi.com This method demonstrates high regioselectivity for the C-3 hydroxyl group over the one at C-11. mdpi.com

Amino-Substituted Analogues: Another promising derivatization strategy is the introduction of amino groups, particularly at the C-3 position. mdpi.comnih.gov These analogues are typically synthesized via reductive amination of the corresponding 3,11-dioxo fusidic acid derivatives. mdpi.com This reaction proceeds with high chemo- and stereoselectivity at the C-3 atom. mdpi.com Various aliphatic, aromatic, and even complex polyamine moieties like spermine (B22157) and spermidine (B129725) have been successfully introduced at this position. mdpi.comnih.gov

Other Modifications: Researchers have also explored modifications at other sites, including the C-21 carboxylic acid to form amides and the side chain at C-20. nih.govnih.gov For example, novel analogues have been created with halogenated or cyclic side chains. nih.gov

The newly synthesized derivatives are subjected to rigorous in vitro testing to determine their antimicrobial efficacy against a range of clinically relevant pathogens.

Many derivatives have shown promising results. For instance, pyrazinecarboxamide-substituted analogues demonstrated high antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as ≤ 0.25 μg/mL, which is comparable to the parent fusidic acid. mdpi.comnih.gov C-21 amide derivatives have displayed significant activity against the malaria parasite Plasmodium falciparum. nih.gov

Notably, derivatives incorporating polyamines like spermine and spermidine at the C-3 position not only retained activity against S. aureus but also showed inhibitory effects against Gram-negative bacteria such as Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa, as well as high fungicidal activity against Candida albicans and Cryptococcus neoformans. mdpi.comnih.gov This suggests that such modifications can expand the narrow spectrum of fusidic acid. mdpi.comnih.gov

The table below summarizes the in vitro activity of selected fusidic acid derivatives.

DerivativeModification StrategyTarget Pathogen(s)In Vitro Activity (MIC)Reference(s)
FA-15 C-3 ester with aromatic side-chainStaphylococcus spp.0.781–1.563 µM mdpi.com, nih.gov
Pyrazinecarboxamide analogue C-3 amino-substitutionS. aureus (MRSA)≤ 0.25 μg/mL mdpi.com, nih.gov
Spermine/Spermidine analogues C-3 amino-substitutionS. aureus, E. coli, A. baumannii, P. aeruginosa, C. albicans, C. neoformansActive against Gram-positive, Gram-negative, and fungi mdpi.com, nih.gov
C-21 Amide derivatives C-21 amide formationPlasmodium falciparum (NF54 strain)0.3 µM and 0.7 µM nih.gov
Compound 4 & 10 Modification at 3- and 21-positionsMRSA strains2-fold increase in potency compared to FA mdpi.com
FA-7 Chlorine substitution at C-25S. aureus3.125 µM nih.gov

Computational Chemistry Approaches for Derivative Design

To streamline the drug discovery process and reduce reliance on trial-and-error synthesis, computational chemistry has become an invaluable tool for designing novel fusidic acid derivatives.

Pharmacophore Modeling: This technique is used to identify the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to exert a specific biological effect. nih.govpolyu.edu.hk By analyzing a set of known active fusidic acid derivatives, researchers have developed pharmacophore models that typically highlight the importance of multiple hydrophobic centers and hydrogen bond acceptor atoms, particularly around the C-21 carboxylic acid field. nih.govpolyu.edu.hk These models serve as 3D queries to screen virtual libraries for new compounds that fit the required structural and chemical profile. nih.govnih.gov

Molecular Docking: Molecular docking simulations are employed to predict the preferred binding mode and affinity of a ligand (in this case, a fusidic acid derivative) to its biological target, the bacterial elongation factor G (EF-G). nih.govmdpi.comnih.gov By simulating the interaction between the derivative and the EF-G binding site, scientists can gain insights into the molecular basis of its activity and rationalize the results of SAR studies. mdpi.comnih.gov These studies have been instrumental in designing derivatives with potentially improved binding to EF-G, aiming for enhanced potency and the ability to overcome resistance mutations. mdpi.comrsc.org For example, molecular dynamics simulations have been used to understand the binding mechanism of fusidic acid to EF-G and to investigate the effects of resistance-conferring mutations. mdpi.com These computational approaches allow for the pre-screening of large numbers of virtual compounds, prioritizing the synthesis of only the most promising candidates. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in drug design to predict the biological activity of chemical compounds based on their physicochemical properties and molecular structures. researchgate.netdovepress.com This approach establishes a mathematical relationship between the chemical structure and the activity of a series of compounds, which helps in designing new, more potent analogues. researchgate.net

In the context of fusidic acid, QSAR studies have been instrumental in exploring derivatives with activities beyond its primary antibacterial scope. A notable example is the development of a three-dimensional QSAR (3D-QSAR) model to identify fusidic acid derivatives with enhanced antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. nih.govacs.org

Researchers developed a 3D-QSAR model based on the antiplasmodial activity of previously synthesized fusidic acid derivatives. acs.org This validated model was then used as a virtual screening tool to assess a combinatorial library of new fusidic acid analogues. nih.gov The analysis focused on identifying key structural features essential for activity. Based on the model's predictions and pharmacophore fit values, several virtual "hit" compounds were selected for synthesis and biological testing. nih.govacs.org

The synthesized compounds included modifications at the C-3 and C-21 positions of the fusidic acid scaffold. nih.gov The results showed that all the synthesized compounds exhibited superior antiplasmodial activity compared to the parent fusidic acid. acs.org Specifically, two C-21 amide derivatives demonstrated significant potency against both drug-sensitive (NF54) and multidrug-resistant (K1) strains of P. falciparum. nih.govacs.org

The findings from this research underscore the predictive power of QSAR in guiding the rational design of novel fusidic acid analogues. The study successfully identified specific structural modifications that enhance a desired biological activity.

Table 1: QSAR-Guided Modifications of Fusidic Acid

Modification Site Type of Modification Observed Outcome Reference
C-21Amide derivativesSignificant antiplasmodial activity (IC50 values of 0.3 µM and 0.7 µM against NF54 strain; 0.2 µM against K1 strain). nih.gov, acs.org
C-3Ether derivativesSuperior antiplasmodial activity compared to parent fusidic acid. nih.gov

Prodrug Strategies for Improved Pharmacokinetic Profiles (pre-clinical/research phase)

A significant challenge in the preclinical evaluation of fusidic acid, particularly in rodent models, is its rapid metabolism. acs.orgnih.gov This rapid breakdown can lead to low systemic exposure, potentially masking the true efficacy of the compound in vivo. acs.org To overcome this limitation, researchers have explored prodrug strategies. A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body through metabolic processes. This approach can be used to improve a drug's pharmacokinetic properties, such as absorption and tissue distribution. acs.org

Preclinical research has focused on creating prodrugs of fusidic acid to enhance its stability and delivery. One prominent strategy involves modifying the C-3 position of the fusidic acid structure. acs.org It was hypothesized that masking the C-3 hydroxyl group would protect the molecule from rapid metabolism, which in rodents often involves epimerization at this position to a less active compound. acs.org

In one study, a series of C-3 alkyl ester prodrugs of fusidic acid were synthesized and evaluated in mice. acs.org The pharmacokinetic analysis revealed that these prodrugs led to improved absorption and tissue distribution compared to the administration of fusidic acid itself. acs.org The C-3 ester prodrugs successfully delivered higher levels of the active drug, supporting the hypothesis that this strategy could circumvent the rapid metabolism observed in murine models. acs.org Other research has also investigated semisynthetic C-3 silicate (B1173343) and C-3/C-21 ester derivatives to evaluate their stability and pharmacological profiles. acs.org

These preclinical findings highlight the potential of prodrug strategies to enhance the pharmacokinetic profile of fusidic acid, ensuring that adequate drug concentrations are reached and maintained in target tissues.

Table 2: Preclinical Prodrugs of Fusidic Acid

Prodrug Strategy Rationale Pharmacokinetic Outcome (in mice) Reference
C-3 Alkyl Ester ProdrugsPrevent rapid metabolism at the C-3 position. acs.orgImproved absorption and tissue distribution; delivered higher levels of the active drug. acs.org acs.org
C-3 Silicate EstersImprove stability and pharmacological profile.Under evaluation for stability in liver microsomes and plasma. acs.org
C-21 Ester DerivativesImprove stability and pharmacological profile.Under evaluation for stability in liver microsomes and plasma. acs.org

Combinatorial Antimicrobial Strategies Involving Fusidic Acid Sodium Pre Clinical/in Vitro

Synergy and Antagonism Studies with Other Antimicrobial Agents (e.g., rifampicin (B610482), gentamicin, oxacillin (B1211168), vancomycin (B549263), fosfomycin (B1673569), ciprofloxacin (B1669076), macrolides, aminoglycosides)

In vitro studies investigating the interactions between fusidic acid and other antimicrobials have yielded varied results, ranging from synergy to indifference and antagonism, depending on the specific agent, the pathogen, and the testing methodology used. oup.com

Rifampicin: The combination of fusidic acid and rifampicin is one of the most studied. While checkerboard dilution techniques often show indifference, time-kill studies frequently demonstrate synergy against both methicillin-resistant Staphylococcus aureus (MRSA) and coagulase-negative staphylococci. oup.comnih.govasm.org In one study against 20 coagulase-positive staphylococci, checkerboard analysis found synergy in only 3 strains, but time-kill assays revealed synergy in 18 of 19 strains. nih.govasm.org A similar pattern was seen with coagulase-negative strains. nih.govasm.org However, antagonism has been observed in at least one instance. oup.comoup.comnih.gov

Aminoglycosides (e.g., Gentamicin, Amikacin): Synergy is often reported between fusidic acid and aminoglycosides. pjms.com.pk For gentamicin, interactions can be complex; some studies report a dominant effect of fusidic acid in the early phases of testing, with synergy observed later, particularly at specific concentrations. oup.comoup.comnih.gov In a study with 50 clinical isolates of MRSA, the combination of fusidic acid and amikacin (B45834) showed a synergistic effect in 92% of strains and an additive effect in the remaining 8%, with no antagonism observed. pjms.com.pk

Beta-Lactams (e.g., Oxacillin): Interactions with β-lactams like oxacillin are inconsistent, with reports of synergy, indifference, and antagonism. oup.com Against S. aureus, the interaction has been described as ranging from indifference to dominance by fusidic acid, particularly against methicillin-resistant strains where oxacillin has no activity on its own. oup.comoup.comnih.gov In an experimental rabbit meningitis model, antagonism was observed between fusidic acid and methicillin (B1676495). researchgate.net

Glycopeptides (e.g., Vancomycin): Most studies indicate an indifferent interaction between fusidic acid and vancomycin when tested against S. aureus. oup.comoup.comoup.comnih.govnih.govnih.gov In studies on staphylococcal biofilms, the combination showed increased activity compared to either drug alone in a static model, but this synergy was lost in a dynamic biofilm reactor model. nih.gov

Fosfomycin: The combination of fusidic acid and fosfomycin against S. aureus has generally resulted in indifference or a dominant effect of fusidic acid. oup.comoup.comnih.gov

Fluoroquinolones (e.g., Ciprofloxacin): The interaction between fusidic acid and fluoroquinolones is often antagonistic. oup.com Studies using killing kinetics showed that fusidic acid antagonized the bactericidal activity of ciprofloxacin against S. aureus. nih.gov The combination killed approximately 2 log10 fewer colony-forming units (CFU) than ciprofloxacin alone. nih.gov

Macrolides (e.g., Erythromycin, Clarithromycin): Macrolides have been shown to be synergistic with fusidic acid. pjms.com.pk Against Mycobacterium tuberculosis, combinations with erythromycin, clarithromycin, and roxythromycin were found to be synergistic. biorxiv.orgbiorxiv.org

Other Agents: Synergy has also been noted with linezolid (B1675486) and daptomycin (B549167), particularly against staphylococcal biofilms. nih.gov Against multidrug-resistant Acinetobacter baumannii, a potent synergistic and rapidly bactericidal effect was observed with colistin (B93849). nih.gov

The following table summarizes the observed in vitro interactions between fusidic acid sodium and other antimicrobial agents.

Antimicrobial AgentClassObserved Interaction with Fusidic Acid (In Vitro)Primary Target Pathogen(s)
RifampicinRifamycinSynergy (especially in time-kill studies), Indifference, Antagonism (rare) oup.comnih.govasm.orgoup.comoup.comnih.govStaphylococcus aureus (including MRSA), Coagulase-negative staphylococci
GentamicinAminoglycosideSynergy, Dominance of fusidic acid oup.comoup.comnih.govStaphylococcus aureus
AmikacinAminoglycosideSynergy, Additive pjms.com.pkStaphylococcus aureus (MRSA)
OxacillinBeta-LactamIndifference, Dominance of fusidic acid, Antagonism oup.comoup.comoup.comnih.govresearchgate.netStaphylococcus aureus
VancomycinGlycopeptideIndifference oup.comoup.comoup.comnih.govnih.govnih.govStaphylococcus aureus (MRSA)
FosfomycinPhosphonic Acid DerivativeIndifference, Dominance of fusidic acid oup.comoup.comnih.govStaphylococcus aureus
CiprofloxacinFluoroquinoloneAntagonism oup.comnih.govStaphylococcus aureus
ErythromycinMacrolideSynergy pjms.com.pkbiorxiv.orgbiorxiv.orgStaphylococcus aureus, Mycobacterium tuberculosis
LinezolidOxazolidinoneSynergy (especially against biofilms) nih.govStaphylococcus aureus
DaptomycinLipopeptideSynergy (especially against biofilms) nih.govStaphylococcus aureus
ColistinPolymyxinSynergy nih.govAcinetobacter baumannii

Investigations into Combination Therapy for Specific Pathogens (in vitro/animal models, e.g., S. aureus, Mycobacterium tuberculosis)

Pre-clinical investigations have focused on validating the in vitro findings of combinatorial strategies against specific, clinically relevant pathogens.

Staphylococcus aureus

S. aureus, particularly MRSA, is a primary target for fusidic acid combination therapy.

In Vitro Studies: The combination of fusidic acid with rifampicin is consistently effective at demonstrating synergy against MRSA in time-kill assays. nih.govasm.org Likewise, combinations with amikacin have shown high rates of synergy against clinical MRSA isolates. pjms.com.pk Against staphylococcal biofilms, which are notoriously difficult to treat, fusidic acid combined with daptomycin or linezolid produced a bactericidal effect in a dynamic CDC biofilm reactor model, an effect not seen with the vancomycin combination. nih.gov Subinhibitory concentrations of fusidic acid have also been shown to reduce S. aureus biofilm formation. frontiersin.org

Animal Models: In a rabbit model of MRSA endocarditis, the combination of fusidic acid with vancomycin offered no advantage over vancomycin monotherapy. nih.gov In the same model, fusidic acid monotherapy was ineffective and led to the emergence of resistance, although it was effective if the bacterial inoculum was smaller. nih.gov In a rabbit meningitis model, the combination of fusidic acid and methicillin resulted in an antagonistic effect, which mirrored in vitro time-kill studies. researchgate.net

Mycobacterium tuberculosis

Fusidic acid has demonstrated in vitro activity against M. tuberculosis, and its potential in combination therapies is being explored. uct.ac.zanih.gov

In Vitro Studies: In synergy screens against M. tuberculosis, fusidic acid showed synergistic interactions with several approved anti-TB drugs. biorxiv.org These include the first-line agent rifampicin, macrolides (erythromycin, clarithromycin, roxythromycin), the oxazolidinone linezolid, and the aminoglycoside streptomycin. biorxiv.orgbiorxiv.org The strongest synergistic effects were observed with spectinomycin (B156147) and erythromycin. biorxiv.org The combination with rifampicin was found to be bactericidal, whereas other synergistic combinations were bacteriostatic. biorxiv.org These combinations also showed enhanced activity against drug-resistant mutants. asm.org

The following table provides a summary of pre-clinical findings for this compound in combination therapies for specific pathogens.

PathogenModelCombination Agent(s)Key Findings
Staphylococcus aureus (MRSA)In Vitro (Time-Kill Assay)RifampicinSynergistic bactericidal activity observed. nih.govasm.org
Staphylococcus aureus (MRSA)In Vitro (Biofilm Reactor)Daptomycin, LinezolidCombination showed a bactericidal effect against established biofilms. nih.gov
Staphylococcus aureus (MRSA)In Vitro (Biofilm Reactor)VancomycinSynergy observed in static model but not in dynamic model. nih.gov
Staphylococcus aureus (MRSA)Animal (Rabbit Endocarditis)VancomycinNo advantage over vancomycin monotherapy. nih.gov
Staphylococcus aureusAnimal (Rabbit Meningitis)MethicillinAntagonistic effect observed. researchgate.net
Mycobacterium tuberculosisIn Vitro (Checkerboard/Time-Kill)RifampicinSynergistic and bactericidal. biorxiv.orgbiorxiv.org
Mycobacterium tuberculosisIn Vitro (Checkerboard/Time-Kill)Erythromycin, SpectinomycinStrong synergistic and bacteriostatic activity. biorxiv.orgbiorxiv.org
Mycobacterium tuberculosisIn Vitro (Checkerboard/Time-Kill)Linezolid, Clarithromycin, Roxythromycin, StreptomycinSynergistic and bacteriostatic activity. biorxiv.orgbiorxiv.org

Molecular Basis of Synergistic or Antagonistic Interactions (e.g., efflux pump inhibition, target modulation)

The molecular mechanisms underpinning the observed interactions between fusidic acid and other antimicrobials are varied and depend on the partner drug's mechanism of action.

Target Modulation and Protection: Fusidic acid's primary mechanism is the inhibition of protein synthesis by binding to Elongation Factor G (EF-G) on the ribosome. nih.govfrontiersin.orgpatsnap.comyoutube.com The plasmid-mediated resistance gene, fusB, encodes a protein that can bind to staphylococcal EF-G, effectively protecting the target from fusidic acid. nih.gov Synergistic interactions may arise when a second antibiotic inhibits a different cellular pathway, creating a multi-pronged attack that is more effective than either agent alone. For example, the synergy with rifampicin, which inhibits RNA polymerase, involves the simultaneous disruption of both transcription and translation.

Antagonistic Interactions: Antagonism, as seen with ciprofloxacin, can occur when a rapid bactericidal agent is combined with a slower-acting bacteriostatic agent like fusidic acid. nih.gov The inhibition of protein synthesis by fusidic acid may interfere with the cellular processes that are necessary for the bactericidal activity of the fluoroquinolone. nih.gov

Efflux Pump Inhibition: While not fully elucidated for all fusidic acid combinations, efflux pump inhibition is a known mechanism for synergy between other antibiotics. For instance, in M. tuberculosis, the combination of spectinomycin and chlorpromazine (B137089) showed potentiation that was lost in a mutant lacking the Rv1258c efflux pump, suggesting chlorpromazine may inhibit efflux of spectinomycin. asm.org It is plausible that similar mechanisms could be at play in some synergistic fusidic acid combinations.

Altered Cell Permeability: The potent synergy observed between fusidic acid and colistin against multidrug-resistant Acinetobacter baumannii is likely due to colistin's effect on the bacterial outer membrane. nih.govnih.gov Colistin disrupts the membrane integrity of Gram-negative bacteria, which could facilitate the entry of fusidic acid into the cell to reach its ribosomal target. nih.gov

Impact on Emergence of Resistant Mutants in Combination (in vitro)

A significant rationale for using fusidic acid in combination therapy is to suppress the emergence of resistant mutants, a known issue when it is used as monotherapy. oup.comnih.gov

In vitro and in vivo studies have consistently shown that resistance to fusidic acid develops rapidly when the drug is used alone, often due to mutations in the fusA gene encoding EF-G. oup.comnih.govnih.gov However, the use of a second active agent significantly curtails this phenomenon.

In time-kill studies of the fusidic acid-rifampicin combination against staphylococci, regrowth of resistant organisms was evident when either drug was used alone, but resistance did not emerge when the combination was used. asm.org

In an animal model of MRSA endocarditis, resistance emerged in 5 of 12 animals treated with fusidic acid monotherapy, leading to treatment failure. nih.gov In contrast, no resistance to fusidic acid emerged during combination therapy with vancomycin. nih.gov

The combination of fusidic acid with colistin was shown to prevent the emergence of colistin-resistant A. baumannii, which was readily selected for when colistin was used alone. nih.gov

Studies with phytochemicals such as tannic acid and quercetin (B1663063), which are synergistic with fusidic acid and rifampicin, demonstrated that the combinations prevented or delayed the development of resistance in S. aureus over multiple incubation cycles compared to the antibiotics used alone. academicjournals.org

This preventative effect is attributed to the low probability of a bacterium simultaneously developing spontaneous mutations that confer resistance to two mechanistically different drugs. nih.gov Therefore, combination therapy is a crucial strategy to preserve the clinical utility of fusidic acid. oup.comnih.gov

Biotechnological Production and Strain Improvement for Fusidic Acid

Fermentation Processes for Fusidic Acid Production

The industrial-scale production of fusidic acid relies on submerged fermentation technology. The process is typically divided into distinct phases, including the initial growth of the fungal mycelium and the subsequent phase of antibiotic accumulation google.com. Optimizing the conditions for each phase is critical to maximizing the final yield.

Achieving high yields of fusidic acid requires precise control over various physical and chemical parameters during fermentation. Key areas of optimization include the preparation of the inoculum, management of gaseous exchange, and nutrient feeding strategies.

Seed Culture: The foundation of a successful large-scale fermentation is a healthy and active seed culture gmpplastic.com. The objective is to produce a sufficient quantity of vigorous mycelia to inoculate the main production fermenter, thereby minimizing the lag phase and ensuring consistent growth gmpplastic.com. For Fusidium coccineum, this often involves a multi-stage process. A common approach begins with inoculating a spore suspension into a shake flask containing a seed culture medium. After a period of vigorous growth, this culture is transferred to a primary seed tank and subsequently to a larger secondary seed tank before being used to inoculate the final production vessel google.com. The composition of the seed medium is also crucial, typically containing specific concentrations of glucose, soybean powder, ammonium (B1175870) sulfate, and other mineral salts to support initial growth google.com.

Dissolved Oxygen (DO) Control: Oxygen is a critical substrate in aerobic fermentations, but its low solubility in aqueous media necessitates continuous and controlled supply meckey.commdpi.com. The oxygen demand of Fusidium coccineum changes throughout the fermentation cycle. Therefore, a multi-stage dissolved oxygen (DO) control strategy is often employed to balance biomass growth with antibiotic production google.com.

Growth Phase: In the initial stage (e.g., the first 72 hours), when the primary goal is rapid mycelial growth, a higher level of dissolved oxygen (50-80%) is maintained. This is typically achieved by adjusting the agitation speed and airflow rate google.com.

Accumulation Phase: In the later stage, when fusidic acid synthesis is the primary objective, the culture broth becomes more viscous. To prevent shear damage to the mycelia and manage changes in mass transfer, the DO level is deliberately lowered to a range of 30-40% google.com. Maintaining optimal DO levels is crucial, as insufficient oxygen can halt aerobic metabolism, while excessive agitation to increase DO can cause mechanical damage to the fungal cells google.comnih.gov.

Batch Material Supplementing (Fed-Batch Strategy): Fed-batch fermentation is a widely used strategy to overcome substrate limitation and extend the productive phase of the culture researchgate.netnih.gov. In fusidic acid production, a limiting nutrient, typically the carbon source like glucose, is fed into the fermenter during the process google.com. This approach allows for control over the microbial growth rate and can prevent the formation of inhibitory byproducts that might arise from an initial high concentration of the substrate nih.gov. A patented method describes feeding a glucose solution when the residual sugar concentration in the tank drops below a certain threshold (e.g., 5 g/L) to maintain it within an optimal range (e.g., 4-6 g/L) for sustained production google.com.

Table 1: Example of Optimized Fermentation Parameters for Fusidic Acid Production

Parameter Stage Control Strategy Details
Seed Culture Inoculum Growth Two-stage culture Spore suspension to shake flask, then transfer to 50L and 500L seed tanks google.com.
Dissolved Oxygen (DO) Growth Phase (0-72h) High DO Control DO at 50-80% via airflow (0.6-0.8 vvm) and agitation (260-340 rpm) google.com.
Accumulation Phase (>72h) Low DO Control DO at 30-40% via airflow (0.2-0.4 vvm) and agitation (340-360 rpm) google.com.

| Batch Supplementing | Production Phase | Fed-batch | Feed 80-100 g/L glucose solution when residual sugar is <5 g/L to maintain 4-6 g/L google.com. |

Increasing the productivity of the fermentation process is intrinsically linked to the genetic potential of the producing organism, Fusidium coccineum. Significant efforts have been directed toward enhancing its natural ability to synthesize fusidic acid through both classical mutagenesis and modern genetic engineering techniques.

Strain Development: A primary method for enhancing antibiotic yield is through random mutagenesis followed by screening for high-producing mutants. Atmospheric and room temperature plasma (ARTP) mutagenesis has been successfully used to generate high-yield strains of F. coccineum nih.govoup.com. This technique provides a potent method for genetic modification researchgate.net. Subsequent transcriptomic analysis of these mutant strains can reveal which metabolic pathways have been up-regulated, providing insights into the mechanisms behind the increased yield nih.govresearchgate.net. For instance, studies have shown that in high-yield mutants, the biosynthetic pathway from sucrose (B13894) to fusidic acid is significantly up-regulated at the transcription level nih.gov.

Genetic Engineering: Targeted genetic engineering offers a more precise approach to strain improvement mdpi.com. This requires a thorough understanding of the fusidic acid biosynthetic pathway. Research has identified the fusidic acid gene cluster (fus cluster) doaj.org. Genomic and transcriptomic analyses have revealed that the biosynthesis of fusidic acid shares a common initial pathway with ergosterol, starting from acetyl-coenzyme A and proceeding to 2,3-oxidosqualene (B107256) nih.govresearchgate.net. The final conversion of this intermediate to fusidic acid is catalyzed by multiple enzymes, including cytochrome P450s and short-chain dehydrogenases/reductases (SDRs) nih.govdoaj.org. The identification of these key genes provides a basis for molecular modifications aimed at further increasing the fermentation yield nih.govresearchgate.net. For example, identifying two SDR genes (fusC1 and fusC2) with opposite stereoselectivity within the gene cluster has provided deeper insight into the specific enzymatic steps of the synthesis doaj.org.

Downstream Processing and Purification Methodologies (e.g., insolubilization, organic solvent extraction, recrystallization)

A unique characteristic of fusidic acid production is that the antibiotic is not secreted into the fermentation medium; instead, it remains within the fungal mycelium nih.gov. This necessitates a downstream process designed to efficiently extract the compound from the biomass. The multi-step purification process typically involves cell separation, extraction, and crystallization.

Insolubilization and Biomass Separation: The recovery process can begin with the joint separation of the biomass and the fusidic acid. By acidifying the fermentation broth, fusidic acid is insolubilized, allowing it to be separated along with the mycelia from the liquid medium via centrifugation or filtration google.comyoutube.com. This initial step concentrates the product and separates it from the bulk of the aqueous fermentation broth google.com.

Organic Solvent Extraction: Following separation, the fusidic acid is extracted from the biomass using a water-immiscible organic solvent. Solvents such as ethyl acetate (B1210297) or methylene (B1212753) chloride are commonly used for this purpose google.compatsnap.com. The crude extract containing fusidic acid is then typically concentrated, often through vacuum evaporation, to remove the extraction solvent google.com.

Recrystallization: The final step to achieve high purity is recrystallization. The concentrated crude product is dissolved in a suitable solvent, such as normal hexane (B92381) google.com. Impurities remain in the solvent while the fusidic acid crystallizes upon cooling or solvent adjustment. This process can be repeated to enhance purity google.com. A procedure involving recrystallization from a mixture of alcohols or ketones can yield a final product with a purity of 98.5% or higher, as determined by HPLC google.com. The purified fusidic acid crystals are then dried, completing the process google.com.

Table 2: General Scheme for Downstream Processing of Fusidic Acid

Step Method Description Outcome
1. Primary Recovery Acid Insolubilization & Centrifugation The fermentation broth is acidified, causing fusidic acid to become insoluble and associate with the biomass, which is then separated from the liquid google.com. Concentrated biomass containing fusidic acid.
2. Extraction Organic Solvent Extraction The biomass is treated with a water-immiscible solvent (e.g., ethyl acetate) to dissolve the fusidic acid google.compatsnap.com. Crude extract of fusidic acid in an organic solvent.
3. Concentration Vacuum Evaporation The organic solvent is removed under reduced pressure to concentrate the crude fusidic acid google.com. Concentrated fusidic acid crude product.
4. Purification Recrystallization The crude product is dissolved in a solvent (e.g., normal hexane) and crystallized by cooling to separate it from soluble impurities google.comgoogle.com. Purified fusidic acid crystals with >98.5% purity google.com.

| 5. Finishing | Drying | The purified crystals are dried in an oven to remove any residual solvent google.com. | Final, dry fusidic acid product. |

Table 3: Compound Names Mentioned in the Article

Compound Name
Fusidic acid
Sodium fusidate
Glucose
Sucrose
Ammonium sulfate
Ergosterol
Helvolic acid
Acetyl-coenzyme A
2,3-oxidosqualene
Ethyl acetate
Methylene chloride
Normal hexane
Cephalosporin (B10832234) P1

Future Directions and Emerging Research Avenues for Fusidic Acid Sodium

Exploration of New Molecular Targets and Pathways (beyond EF-G inhibition)

The primary and well-established molecular target of fusidic acid is the bacterial elongation factor G (EF-G). drugbank.comnih.govpatsnap.com By binding to the EF-G-GDP complex on the ribosome, fusidic acid stalls protein synthesis by inhibiting both peptide translocation and ribosome disassembly, which are crucial steps in the elongation and recycling phases of protein production. nih.govnih.gov This unique mechanism of action, targeting EF-G, means there is little cross-resistance with other classes of antibiotics. nih.govnih.gov

While the interaction with EF-G remains the central focus of research, some evidence suggests other potential inhibitory activities. For instance, fusidic acid has been noted to inhibit chloramphenicol (B1208) acetyltransferase enzymes. drugbank.compediatriconcall.com However, the bulk of current research is dedicated to a deeper understanding of the EF-G interaction rather than identifying entirely new primary targets.

Recent investigations have focused on the specifics of this interaction in different bacterial species. In Mycobacterium tuberculosis, for example, genetic studies have confirmed that EF-G, encoded by the fusA1 gene, is the essential target of fusidic acid, and silencing this gene is bactericidal. nih.gov Structural studies continue to be pivotal in elucidating the precise binding mode of fusidic acid to EF-G-GDP, which could inform the design of new fusidane analogues with improved properties. nih.gov The goal of such research is to potentially design inhibitors that could block multiple GTPase proteins involved in protein synthesis, such as EF-G and EF-Tu, which function sequentially. nih.gov

Development of Anti-resistance Strategies

The emergence of resistance to fusidic acid is a significant clinical concern, prompting extensive research into strategies to combat it. The primary mechanisms of resistance are mutations in the fusA gene, which alters the EF-G target site and reduces drug affinity, and the acquisition of plasmid-mediated resistance genes, such as fusB, fusC, and fusD. nih.govoup.com

The fusB gene product is a particularly well-studied resistance determinant. Research, including stop-motion molecular-level imaging, has revealed that the FusB protein functions as a "molecular crowbar". sciencedaily.comuu.se It actively dislodges fusidic acid from the stalled ribosome-EF-G complex, thereby rescuing protein synthesis. sciencedaily.comuu.se Another study has shown that FusB binding to EF-G allosterically alters the conformational flexibility of EF-G's domain III, which is sufficient to overcome the inhibitory action of the antibiotic. nih.gov

Current anti-resistance strategies are focused on two main fronts: the development of novel compounds and the use of combination therapies.

Novel Compounds: Researchers are actively synthesizing and testing fusidic acid analogues to overcome existing resistance mechanisms. For example, one study synthesized 14 new analogues, with one compound (compound 12) showing equivalent potency to fusidic acid against sensitive strains and, importantly, efficacy against a fusidic acid-resistant strain of Staphylococcus aureus in a murine infection model. nih.gov These efforts aim to create derivatives with improved activity against resistant bacteria. nih.gov

Combination Therapies: Combining fusidic acid with other agents has shown promise in preventing or delaying the emergence of resistance. Phytochemicals, in particular, are being investigated for their synergistic effects. One study found that using tannic acid or quercetin (B1663063) in combination with fusidic acid prevented the selection of resistant S. aureus strains over ten incubation cycles, whereas strains exposed to fusidic acid alone rapidly developed resistance. researchgate.net Another research effort developed a novel cream formulation combining fusidic acid with natural products (oleuropein, thyme oil) and metal ions (zinc sulfate, copper sulfate) that demonstrated potent activity against fusidic acid-resistant S. aureus (FRSA). researchgate.net

The table below summarizes key research findings on anti-resistance strategies.

StrategyApproachKey FindingsReference(s)
Novel Analogues Synthesis of new fusidic acid derivatives.A novel analogue (compound 12) demonstrated efficacy against a fusidic acid-resistant S. aureus strain in an animal model. nih.gov
Combination Therapy Use with phytochemicals (tannic acid, quercetin).The combination prevented or delayed the emergence of resistance in S. aureus during continuous exposure. researchgate.net
Combination Therapy Formulation with natural products (oleuropein, thyme oil) and metal ions (zinc sulfate, copper sulfate).A novel cream formulation showed significant antimicrobial activity against fusidic acid-resistant S. aureus isolates. researchgate.net
Repurposing Evaluation against enterococci with new dosing regimens.Fusidic acid showed potential for repurposing against enterococci with a low probability of developing mutational resistance. researchgate.net

Novel Delivery Systems

To enhance the therapeutic efficacy, stability, and skin penetration of fusidic acid sodium, research is actively exploring novel delivery systems. researchgate.netnih.gov These advanced formulations are primarily in the research and development phase and include nanoemulsions, nanoemulgels, and nanocrystals.

Nanoemulsion-based gels (nanoemulgels) are a key area of investigation. One study successfully developed fusidic acid and sodium fusidate nanoemulgels using pine oil as the oil phase, Tween 80 as a surfactant, and Span 20 as a co-surfactant, all incorporated into a Carbopol hydrogel. researchgate.netnih.govnih.gov The resulting nanoemulgels exhibited superior antibacterial activity compared to a commercial product. researchgate.netnih.gov The optimized formulations had particle sizes of 140.58 nm for fusidic acid and 151.86 nm for sodium fusidate, with a low polydispersity index (PDI) below 0.3, indicating a homogenous dispersion. researchgate.netnih.govsemanticscholar.org

The development of these complex formulations necessitates robust analytical methods. Researchers have developed and validated simple, precise, and accurate High-Performance Liquid Chromatography (HPLC) methods to detect and quantify fusidic acid in these nanoemulsion-based gels. researchgate.netuobaghdad.edu.iqbiomedpharmajournal.org These methods are crucial for quality control and stability testing, using a reversed-phase C18 column and a mobile phase typically consisting of an acetonitrile (B52724) and water mixture. researchgate.netbiomedpharmajournal.org

Other innovative delivery systems under investigation include:

Nanocrystals: A study prepared fusidic acid nanocrystals which, when incorporated into a cream, showed a 4-fold decrease in the minimum inhibitory concentration (MIC) against S. aureus and S. epidermidis compared to a commercial cream. mdpi.com Ex vivo studies also demonstrated a 2-fold increase in dermal deposition. mdpi.com

Film-Forming Hydrogels: A novel sodium fusidate-loaded film-forming hydrogel (FFH) was developed using polyvinyl alcohol (PVA) and polyvinylpyrrolidone (B124986) (PVP). nih.gov This system forms a flexible, drug-releasing film directly on a wound site, showing significantly improved wound healing in rat models compared to commercial products. nih.gov

The table below details the characteristics of some experimental delivery systems for this compound.

Delivery SystemComponentsKey Research FindingsReference(s)
Nanoemulgel Pine oil, Tween 80, Span 20, Carbopol hydrogelParticle sizes of ~140-152 nm; improved stability and superior antibacterial activity over commercial products. researchgate.netnih.govnih.gov
Nanocrystals Fusidic acid, stabilizers10-fold increase in saturation solubility; 4-fold decrease in MIC against S. aureus. mdpi.com
Film-Forming Hydrogel (FFH) Sodium fusidate, Polyvinyl alcohol (PVA), Polyvinylpyrrolidone (PVP)Fast film-forming time (~4 min); provided excellent flexibility and enhanced wound healing in animal models. nih.gov

Investigation of Non-Antimicrobial Biological Activities at a Molecular/Cellular Level

Beyond its established antibacterial properties, fusidic acid is gaining attention for its non-antimicrobial biological activities, particularly its immunomodulatory and anti-inflammatory effects. researchgate.netnih.gov Research at the molecular and cellular level is beginning to uncover the mechanisms behind these properties.

Anti-inflammatory and Immunomodulatory Activities: Studies have demonstrated that fusidic acid can inhibit the production of key pro-inflammatory cytokines. researchgate.net Its efficacy in reducing inflammation-induced edema and decreasing the synthesis of critical pro-inflammatory mediators is comparable to that of dexamethasone (B1670325) at similar concentrations. researchgate.net

A key mechanism underlying these effects appears to be the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.gov In a mouse ear edema model, topical application of fusidic acid and a hydrogenated derivative was shown to suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and cyclooxygenase-2 (COX-2). nih.gov This inhibitory effect was associated with the inhibition of p65 (a subunit of NF-κB) and the phosphorylation of IκB-α, a critical step in NF-κB activation. nih.gov

At the cellular level, fusidic acid has been shown to:

Inhibit lymphocyte activation and proliferation. researchgate.net

Suppress T-lymphocyte activation in response to phytohemagglutinin. researchgate.net

Inhibit leukocyte chemotaxis. researchgate.net

These immunomodulatory and anti-inflammatory actions are considered clinically significant as they can enhance the therapeutic effect of the antibiotic by facilitating quicker relief of inflammation and resolution of inflammatory infiltrates. researchgate.net

Other Potential Biological Activities: A review of fusidic acid and its derivatives has highlighted a wide spectrum of potential pharmacological activities that are the subject of ongoing research, including anticancer, antiviral, and antimalarial properties. nih.gov For example, certain synthetic derivatives of fusidic acid have shown antitumor activity against various cancer cell lines, including HeLa and U87. nih.gov While early studies in the 1960s reported some antiviral activity, this area remains less explored in recent years. capes.gov.br

The table below summarizes the investigated non-antimicrobial activities of fusidic acid.

Biological ActivityMolecular/Cellular MechanismKey Research FindingsReference(s)
Anti-inflammatory Inhibition of NF-κB signaling pathway; decreased production of TNF-α, IL-1β, COX-2.Topical application effectively decreased TPA-induced ear edema in mice; effect comparable to dexamethasone. researchgate.netnih.gov
Immunomodulatory Inhibition of T-lymphocyte activation and proliferation.Suppresses cytokine production in models of septic shock and insulin-dependent diabetes. researchgate.netnih.gov
Anticancer (Mechanism under investigation for derivatives).Certain synthetic derivatives demonstrated activity against various tumor cell lines (e.g., HeLa, U87). nih.gov

Q & A

Q. What is the molecular mechanism of fusidic acid sodium’s antibacterial activity, and how does its sodium salt formulation influence solubility in experimental settings?

this compound inhibits bacterial protein synthesis by binding to elongation factor G (EF-G), preventing ribosomal translocation . The sodium salt formulation enhances aqueous solubility, critical for in vitro assays (e.g., broth microdilution) and pharmacokinetic studies. Researchers should confirm solubility in buffers (e.g., phosphate-buffered saline at pH 7.4) using UV spectrophotometry, with optimal absorbance at 285–290 nm .

Q. What standardized protocols are recommended for determining the minimum inhibitory concentration (MIC) of this compound against Staphylococcus aureus?

Follow CLSI or EUCAST guidelines using cation-adjusted Mueller-Hinton broth. For methicillin-resistant S. aureus (MRSA), include quality control strains (e.g., S. aureus ATCC 29213). Use triplicate experiments to ensure reproducibility and report data as mean ± standard deviation (SD) with p ≤ 0.005 for significance .

Q. How should researchers address discrepancies in this compound’s efficacy across different pH conditions?

Design dose-response experiments at varying pH levels (e.g., pH 5.5 vs. 7.4) to mimic physiological environments (e.g., phagolysosomes). Use THP-1 macrophage models to assess intracellular accumulation and activity. Data analysis should include non-linear regression to model pH-dependent potency .

Advanced Research Questions

Q. How can PK/PD modeling optimize this compound dosing regimens in combination therapies for multidrug-resistant Acinetobacter baumannii?

Use pharmacokinetic-pharmacodynamic (PK/PD) models to simulate combination effects with colistin. For in vivo studies, administer this compound orally (e.g., 1500 mg loading dose, 750 mg TID) and colistin intravenously (9 MU loading, 3 MU TID). Validate synergy via time-kill assays and Monte Carlo simulations to predict clinical outcomes .

Q. What experimental strategies mitigate this compound’s potential cytotoxicity in eukaryotic cell lines?

Pre-screen cytotoxicity using MTT or Alamar Blue assays in human cell lines (e.g., HepG2). Compare intracellular drug accumulation (e.g., via LC-MS/MS) in infected vs. uninfected macrophages to differentiate antibacterial vs. host-cell effects. Normalize data to protein content or cell count to reduce variability .

Q. How do researchers reconcile conflicting reports on this compound’s cross-resistance with other antibiotics?

Perform genomic sequencing of resistant isolates to identify mutations in fusA (EF-G encoding gene) or efflux pump overexpression. Use checkerboard assays to quantify fractional inhibitory concentration indices (FICIs) with vancomycin or daptomycin. Report resistance mechanisms alongside clinical breakpoints .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing this compound’s dose-response data in heterogeneous bacterial populations?

Apply mixed-effects models to account for inter-strain variability. Use Kaplan-Meier survival analysis for time-dependent efficacy in Galleria mellonella or murine infection models. Visualize data with time-kill curves and 3D surface plots for combination therapies .

Q. How should researchers present large datasets from this compound solubility screens in surfactants or oils?

Summarize solubility data in tabular format (e.g., % w/v in Labrasol vs. Tween 80) and append raw data. Use box plots to illustrate variability across replicates. Highlight outliers via Grubbs’ test and exclude them with justification .

Ethical and Methodological Considerations

Q. What safeguards ensure ethical reporting of this compound’s adverse event data in preclinical studies?

Adhere to ARRIVE guidelines for animal studies. For human cell lines, obtain IRB approval and disclose conflicts of interest. Use VigiBase or FAERS databases to compare lab findings with post-market surveillance .

Q. How can researchers validate this compound’s intracellular activity without confounding results from extracellular carryover?

Include gentamicin protection assays to kill extracellular bacteria before lysing macrophages. Confirm intracellular efficacy via CFU counts and fluorescent probes (e.g., pHrodo™ S. aureus bioparticles) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.